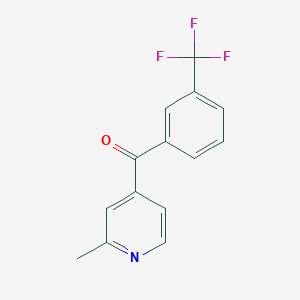
2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine
Descripción general
Descripción
2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine is a chemical compound with the molecular formula C14H10F3NO and a molecular weight of 265.23 g/mol . It is characterized by the presence of a fluorine atom and a pyridine in its structure .
Synthesis Analysis
The synthesis of 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine and its derivatives is generally achieved via two main methods . One involves an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine. The second method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine consists of a pyridine ring attached to a trifluoromethyl group and a methyl group . The InChI code for this compound is 1S/C14H10F3NO/c1-9-8-11(6-7-18-9)13(19)10-2-4-12(5-3-10)14(15,16)17/h2-8H,1H3 .Chemical Reactions Analysis
Trifluoromethylpyridines, including 2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine, are key structural motifs in active agrochemical and pharmaceutical ingredients . They are used in the protection of crops from pests . More than 20 new trifluoromethylpyridine-containing agrochemicals have acquired ISO common names .Physical And Chemical Properties Analysis
2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine has a molecular weight of 265.23 g/mol . The presence of a fluorine atom and a pyridine in its structure bestows many of the distinctive physical–chemical properties observed with this class of compounds .Aplicaciones Científicas De Investigación
Photophysical and Electrochemical Properties
The study of rhenium(I) tricarbonyl complexes with pyridine-functionalized N-heterocyclic carbenes revealed their unique blue-green luminescent properties and electrochemical behavior. These complexes, synthesized through silver carbene transmetalation, exhibit rare emission wavelengths in the blue-green region, indicating their potential application in photophysical and electrochemical research (Xiao-wei Li et al., 2012).
Advanced Materials Development
Research on novel soluble fluorinated polyamides containing pyridine and sulfone moieties highlighted the synthesis of a new diamine with pyridine and trifluoromethylphenyl groups. These polyamides demonstrated high thermal stability, mechanical strength, and low dielectric constants, making them suitable for applications in high-performance polymers and advanced materials (Xiao-Ling Liu et al., 2013).
Chemosensory Materials
Polyfluorenes with pyridyl-benzimidazole and triazole groups were developed for their responsive properties to metal ions and protons. The fluorescence of these polymers was significantly quenched upon interaction with transition metal ions, suggesting their utility as tailored sensory materials for detecting metal ions in various environments (B. Du et al., 2007).
Catalytic Applications
Studies on palladium pincer-type complexes and zwitterionic sulfur adducts of pyridine-bridged bis(1,2,3-triazolin-5-ylidenes) explored their syntheses, characterizations, and catalytic applications. These complexes, prepared through silver-carbene transfer protocols, were tested for their catalytic activities in Mizoroki-Heck reactions, contributing to advancements in catalytic chemistry (Haiying Wang et al., 2018).
Direcciones Futuras
Propiedades
IUPAC Name |
(2-methylpyridin-4-yl)-[3-(trifluoromethyl)phenyl]methanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10F3NO/c1-9-7-11(5-6-18-9)13(19)10-3-2-4-12(8-10)14(15,16)17/h2-8H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHOFZRFNJUNJN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)C(=O)C2=CC(=CC=C2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Methyl-4-(3-trifluoromethylbenzoyl)pyridine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-[2-(2-Chloro-4-isopropylphenoxy)ethyl]-piperidine hydrochloride](/img/structure/B1453056.png)
![4-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]-amino}-2-butanol](/img/structure/B1453057.png)
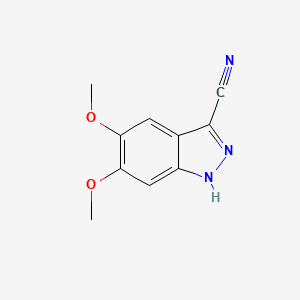
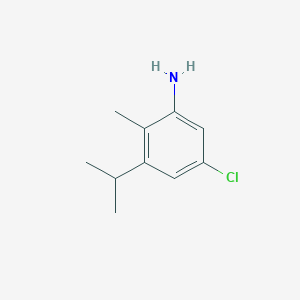
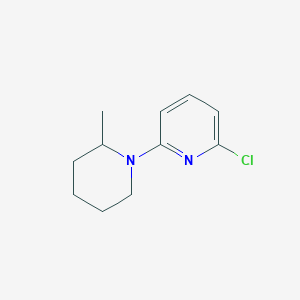



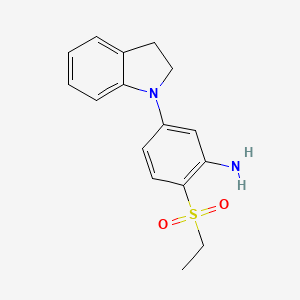
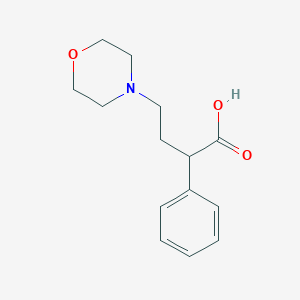
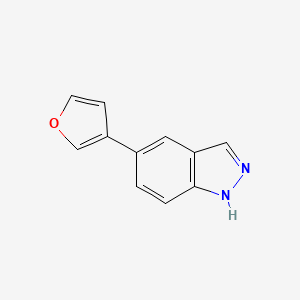
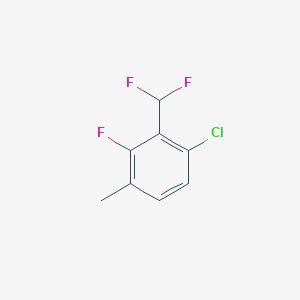
![2-{2-[2-Chloro-4-(tert-pentyl)phenoxy]-ethyl}piperidine hydrochloride](/img/structure/B1453074.png)
